(R)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid

Chiral chromatography Enantiomeric purity Specific rotation

Non-stereoselective derivatization or use of incorrect enantiomers (e.g., S-form or Trolox) leads to unresolved chiral separations and irreproducible biological activity. (R)-Trolox methyl ether solves this with definitive (R)-configuration and ≥99.5:0.5 enantiomeric ratio. Measurable outcomes: enables baseline GC/SFC separation of chiral alcohol diastereomers; serves as a chiral building block for vitamin E analogs; acts as a tyrosinase inhibitor. Supply chain: ≥99% purity (HPLC), ambient shipping, room temp storage.

Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
CAS No. 139658-04-1
Cat. No. B140721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid
CAS139658-04-1
Molecular FormulaC15H20O4
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C2=C1OC(CC2)(C)C(=O)O)C)OC)C
InChIInChI=1S/C15H20O4/c1-8-9(2)13-11(10(3)12(8)18-5)6-7-15(4,19-13)14(16)17/h6-7H2,1-5H3,(H,16,17)/t15-/m1/s1
InChIKeyMNBMVDGIDVXTOF-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview: (R)-Trolox Methyl Ether


(R)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid (CAS 139658-04-1), also known as (R)-Trolox methyl ether, is a water-soluble, synthetic analog of vitamin E featuring a chromane-2-carboxylic acid scaffold with a 6-methoxy substituent . The compound is distinguished by its high enantiomeric purity (≥99.5:0.5 enantiomeric ratio) and defined optical rotation (+69±2° C=1 in ethanol), positioning it as a precise chiral derivatization reagent and a key intermediate in the synthesis of vitamin E analogs .

Generic Substitution Risks: (R)-Trolox Methyl Ether


Attempts to substitute (R)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid with the (S)-enantiomer, the 6-hydroxy analog (Trolox), or α-tocopherol introduce material differences in optical rotation, solubility, metabolic stability, and target engagement that critically undermine reproducible research results. The 6‑methoxy group confers enhanced solubility and stability compared to the parent hydroxy compound, while the (R)-configuration yields opposite diastereomeric elution order in chiral separations compared to the (S)-enantiomer [1]. Without these precise molecular features, stereoselective derivatization workflows and stereospecific biological activity assessments cannot be reliably maintained.

Product-Specific Evidence: (R)-Trolox Methyl Ether


Enantiomeric Purity and Optical Rotation

The (R)-enantiomer displays a specific optical rotation of +69±2° (c=1, ethanol, 20°C) and an enantiomeric ratio ≥99.5:0.5 (HPLC), distinguishing it from the (S)-enantiomer which exhibits a rotation of approximately −69° under identical conditions . This difference is critical for selecting the correct enantiomer for stereospecific derivatization or enantioselective synthesis.

Chiral chromatography Enantiomeric purity Specific rotation

Tyrosinase Inhibition: Methoxy vs. Hydroxy Scaffold

The (R)-6-methoxy derivative is a recognized inhibitor of mushroom tyrosinase . The (R)-6-hydroxy analog (R-Trolox) competitively inhibits tyrosinase with a Ki of 0.83 mM and ID50 of 1.88 mM, while the (S)-enantiomer shows a Ki of 0.61 mM [1]. The methoxy substitution is predicted to modulate enzyme affinity and metabolic stability, albeit direct head-to-head kinetic data between methoxy and hydroxy variants are currently limited within this specific scaffold.

Tyrosinase inhibition Melanogenesis Cutaneous photoprotection

Chiral Separation Efficiency vs. Mosher's Acid

The (S)-Trolox methyl ether reagent enables baseline separation of diastereomeric esters of aliphatic alcohols on standard achiral GC columns, with reported resolution factors exceeding those of classical reagents such as Mosher's acid chloride under equivalent conditions [1]. While the published study focuses on the (S)-enantiomer, the (R)-enantiomer is the preferred reagent for achieving reversed elution order, a requirement for verifying enantiomeric composition when the target enantiomer elutes second.

Chiral derivatization GC enantiomer separation Diastereomeric resolution

Chemical Purity and Stability Profile

The commercial (R)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid is supplied with an HPLC purity of ≥99.0% (sum of enantiomers) and enantiomeric ratio ≥99.5:0.5, alongside a defined melting point of 149–155 °C and a recommended retest period of 72 months . This contrasts with many chiral derivatization reagents that often exhibit lower purity specifications (e.g., Mosher's acid frequently offered at ≥97% purity).

Chemical purity HPLC Quality control

Application Scenarios: (R)-Trolox Methyl Ether


Chiral Derivatization of Alcohols by GC/SFC

The (R)-Trolox methyl ether is employed to form diastereomeric esters of chiral alcohols, enabling their separation on achiral GC or SFC columns [1]. When (S)-Trolox methyl ether yields insufficient resolution or when a reversed elution order is required for confirmation, the (R)-enantiomer is the recommended alternative .

Synthesis of Vitamin E Analogs

The compound serves as a chiral building block in the preparation of enantiomerically pure vitamin E derivatives and other chromane-2-carboxylic acid analogs [1]. Its defined stereochemistry and high purity facilitate the synthesis of pharmacologically relevant molecules with controlled chirality.

Tyrosinase Inhibition for Cosmetic & Pharma

As a recognized tyrosinase inhibitor [1], the (R)-6-methoxy chromane scaffold can be utilized in biochemical and cell-based assays to investigate melanogenesis suppression. Its structural distinction from the 6-hydroxy analog may offer advantages in solubility and metabolic stability profiles .

LC-MS/MS for Tocopherol and Antioxidant Metabolites

Trolox methyl ether has been used as an internal standard or analyte in LC-MS/MS methods for the simultaneous determination of lipoic acid, tocopherols, and Trolox methyl ether in human plasma, demonstrating its utility in clinical pharmacokinetic and oxidative stress biomarker studies [2].

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